molecular formula C7H7ClFNO B13913711 (6-Amino-2-chloro-3-fluorophenyl)methanol

(6-Amino-2-chloro-3-fluorophenyl)methanol

Cat. No.: B13913711
M. Wt: 175.59 g/mol
InChI Key: VOZGFEXJIXPYDI-UHFFFAOYSA-N
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Description

(6-Amino-2-chloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H7ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenols, amines, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-Amino-2-chloro-3-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-2-chloro-3-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The hydroxymethyl group may also participate in forming covalent bonds with target molecules, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • (6-Amino-3-chloro-2-fluorophenyl)boronic acid
  • (6-Amino-2-chloro-3-fluorophenyl)acetic acid
  • (6-Amino-2-chloro-3-fluorophenyl)ethanol

Uniqueness

(6-Amino-2-chloro-3-fluorophenyl)methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the hydroxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

(6-amino-2-chloro-3-fluorophenyl)methanol

InChI

InChI=1S/C7H7ClFNO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3,10H2

InChI Key

VOZGFEXJIXPYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)CO)Cl)F

Origin of Product

United States

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